N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
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Overview
Description
N-[2-(4-Chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide typically involves multiple steps:
Formation of the pyrazolo[1,5-d][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-ethylphenyl group: This can be achieved through a substitution reaction using suitable reagents.
Attachment of the 2-(4-chlorophenyl)ethyl group: This step often involves a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development.
Materials Science: Its unique structure could be useful in the design of new materials with specific properties.
Biological Studies: The compound can be used to study its effects on various biological systems.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chlorophenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
- N-[2-(4-Chlorophenyl)ethyl]-2-[2-(4-isopropylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Uniqueness
N-[2-(4-Chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and ethylphenyl groups. This combination may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H22ClN5O2 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
InChI |
InChI=1S/C23H22ClN5O2/c1-2-16-3-7-18(8-4-16)20-13-21-23(31)28(26-15-29(21)27-20)14-22(30)25-12-11-17-5-9-19(24)10-6-17/h3-10,13,15H,2,11-12,14H2,1H3,(H,25,30) |
InChI Key |
PHLYEUMCJJIVIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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